2-Bromo-3,4,5-trifluoro-1-nitrobenzene 2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 1020718-01-7
VCID: VC2630680
InChI: InChI=1S/C6HBrF3NO2/c7-4-3(11(12)13)1-2(8)5(9)6(4)10/h1H
SMILES: C1=C(C(=C(C(=C1F)F)F)Br)[N+](=O)[O-]
Molecular Formula: C6HBrF3NO2
Molecular Weight: 255.98 g/mol

2-Bromo-3,4,5-trifluoro-1-nitrobenzene

CAS No.: 1020718-01-7

Cat. No.: VC2630680

Molecular Formula: C6HBrF3NO2

Molecular Weight: 255.98 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3,4,5-trifluoro-1-nitrobenzene - 1020718-01-7

Specification

CAS No. 1020718-01-7
Molecular Formula C6HBrF3NO2
Molecular Weight 255.98 g/mol
IUPAC Name 4-bromo-1,2,3-trifluoro-5-nitrobenzene
Standard InChI InChI=1S/C6HBrF3NO2/c7-4-3(11(12)13)1-2(8)5(9)6(4)10/h1H
Standard InChI Key RISQAVRTASTTPY-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1F)F)F)Br)[N+](=O)[O-]
Canonical SMILES C1=C(C(=C(C(=C1F)F)F)Br)[N+](=O)[O-]

Introduction

Chemical Identity and Fundamental Properties

Structural Identification

2-Bromo-3,4,5-trifluoro-1-nitrobenzene is a halogenated aromatic compound with the molecular formula C6HBrF3NO2. The compound features a benzene ring with specific substituents: a nitro group at position 1, a bromine atom at position 2, and fluorine atoms at positions 3, 4, and 5 . This particular arrangement of functional groups contributes to its unique chemical reactivity profile and potential applications.

The compound is registered in chemical databases with the following identifiers:

Identifier TypeValue
PubChem CID29919250
CAS Number1020718-01-7
Molecular FormulaC6HBrF3NO2
Molecular Weight255.98 g/mol

Physical and Chemical Characteristics

The compound exhibits distinct physical properties that are relevant to its handling and applications. Based on available data, it is typically maintained at room temperature for storage, suggesting reasonable stability under ambient conditions .

PropertyValue
Physical StateSolid
Storage ConditionsRoom temperature
Purity (Commercial)≥98%
Chemical ClassificationPFAS, Fluorinated Organic Compound

The presence of electron-withdrawing groups (trifluoro and nitro) on the benzene ring significantly influences the compound's electronic distribution and reactivity. These substituents create an electron-deficient aromatic system, making the compound particularly susceptible to nucleophilic aromatic substitution reactions rather than the more common electrophilic aromatic substitution typically observed in benzene derivatives.

Structural Analysis and Isomerism

Molecular Structure

The molecular structure of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene features a planar benzene ring with substituents arranged in a specific pattern. The nitro group (-NO2) at position 1 and the bromine atom at position 2 are positioned adjacent to each other, while the three fluorine atoms occupy positions 3, 4, and 5, creating a heavily substituted aromatic system.

The electron-withdrawing nature of these substituents, particularly the nitro group and fluorine atoms, creates a polarized electronic distribution within the molecule. This electronic arrangement contributes significantly to its chemical behavior, especially in reactions involving nucleophiles or in interactions with biological macromolecules.

Comparative Isomeric Analysis

An interesting structural comparison can be made with its isomer, 1-Bromo-3,4,5-trifluoro-2-nitrobenzene, which shares the same molecular formula (C6HBrF3NO2) but features a different arrangement of substituents . This isomer has the bromine at position 1 and the nitro group at position 2, with the three fluorine atoms remaining at positions 3, 4, and 5.

Property2-Bromo-3,4,5-trifluoro-1-nitrobenzene1-Bromo-3,4,5-trifluoro-2-nitrobenzene
PubChem CID2991925056973643
CAS Number1020718-01-71416373-06-2
Synonyms4-bromo-1,2,3-trifluoro-5-nitrobenzene6-Bromo-2,3,4-trifluoronitrobenzene
Creation Date (PubChem)2009-05-282012-06-08

The positional difference between these isomers likely results in distinct chemical reactivity and potentially different biological activities, despite sharing the same functional groups and molecular weight.

Applications and Research Context

Role in Protein Degradation Research

One of the most notable applications of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is in protein degrader research . The compound is classified as a "Protein Degrader Building Block," suggesting its utility in the development of targeted protein degradation (TPD) technologies, which have emerged as a promising approach in drug discovery.

In the context of TPD research, halogenated compounds like 2-Bromo-3,4,5-trifluoro-1-nitrobenzene may serve as reactive handles for further functionalization in the synthesis of bifunctional molecules that can selectively target proteins for degradation. The specific substitution pattern provides opportunities for selective chemical modifications that are essential in the development of effective protein degraders.

Market Analysis and Production Trends

The compound appears to have established commercial significance, as indicated by market research reports focusing specifically on 2-Bromo-3,4,5-trifluoro-1-nitrobenzene . These reports suggest analysis of:

  • Global and Chinese production capacity (2025-2030)

  • Industry cost and profit estimation

  • Market share projections

  • Supply and consumption patterns

  • Import and export trends, particularly for Chinese markets

This market interest underscores the compound's industrial relevance, likely stemming from its applications in pharmaceutical research and chemical synthesis. The projection of market data through 2030 indicates anticipated continued or growing demand for this specialized chemical.

Chemical Reactivity and Behavior

Reactivity Profile

The reactivity of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is substantially influenced by its substitution pattern. The presence of multiple electron-withdrawing groups (three fluorine atoms and a nitro group) makes the benzene ring highly electron-deficient, activating it toward nucleophilic attack.

Key reactive features include:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing groups facilitate nucleophilic attack, particularly at positions ortho and para to the nitro group.

  • Halogen Exchange: The bromine atom can serve as a leaving group in certain reactions, particularly when activated by the adjacent electron-withdrawing groups.

  • Metal-Catalyzed Coupling Reactions: The aryl halide functionality (Ar-Br) makes the compound suitable for various coupling reactions, including Suzuki, Negishi, or Buchwald-Hartwig couplings.

Structural Comparisons with Related Compounds

Insights into the potential behavior of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene can be gained by examining related compounds. For instance, studies on 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene reveal interesting structural features that may be relevant to our compound of interest:

  • The nitro group in this related compound is twisted by 41.7° relative to the aromatic ring plane

  • Stabilization of crystal structure occurs through oxygen-bromine contacts (3.150-3.201 Å)

  • Fluorine-fluorine interactions exist but are relatively minor (2.863-2.908 Å)

Similar intermolecular interactions might be anticipated in 2-Bromo-3,4,5-trifluoro-1-nitrobenzene, potentially influencing its crystal packing, solubility, and interaction with biological macromolecules.

Biological Activity and Pharmacological Properties

Pharmacokinetic Considerations

The structural features of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene suggest certain pharmacokinetic properties that may be relevant to its potential applications in medicinal chemistry:

  • The combination of halogen substituents (Br and F) may enhance lipophilicity, potentially facilitating membrane permeation

  • The presence of fluorine atoms typically increases metabolic stability by protecting against oxidative metabolism

  • The nitro group could serve as a handle for metabolic transformation, potentially influencing the compound's in vivo behavior

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator